

In-Depth Technical Guide: Chemical Properties of Avanafil-13C5,15N,d2

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Compound of Interest

Compound Name: Avanafil-13C5,15N,d2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **Avanafil-13C5,15N,d2**, an isotopically labeled version of the phosphodiesterase type 5 (PDE5) inhibitor, Avanafil. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental insights, and a clear understanding of its mechanism of action.

Core Chemical Properties

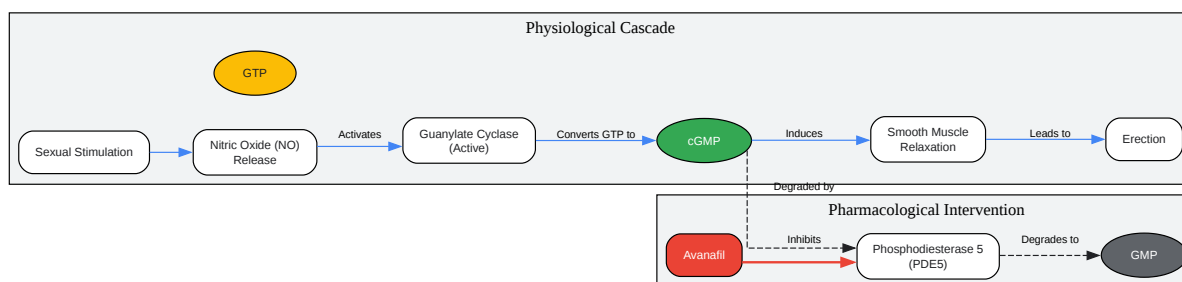
Avanafil-13C5,15N,d2 is a stable isotope-labeled internal standard used in the quantitative analysis of Avanafil in biological matrices. The incorporation of five carbon-13 atoms, one nitrogen-15 atom, and two deuterium atoms provides a distinct mass shift, facilitating its use in mass spectrometry-based assays.

Property	Value
Molecular Formula	$C_{18}^{13}C_5H_{24}D_2CIN_6^{15}NO_3$ [1]
Molecular Weight	491.92 g/mol [1]
Unlabeled CAS Number	330784-47-9

Mechanism of Action: PDE5 Inhibition

Avanafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5).[2][3] The mechanism of action is initiated by sexual stimulation, which leads to the release of nitric oxide (NO) in the corpus cavernosum of the penis.[2][3] NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP).[2] cGMP is a crucial second messenger that induces smooth muscle relaxation in the corpus cavernosum, leading to increased blood flow and penile erection.[2][3]

Avanafil's role is to inhibit the PDE5 enzyme, which is responsible for the degradation of cGMP.[2][3] By blocking PDE5, Avanafil ensures that cGMP levels remain elevated, thereby prolonging the smooth muscle relaxation and sustaining the erection.[2]



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Fig. 1: Signaling pathway of Avanafil's mechanism of action.

Experimental Protocols

Synthesis of Avanafil-13C5,15N,d2

A specific, detailed experimental protocol for the synthesis of **Avanafil-13C5,15N,d2** is not publicly available. However, based on general principles of isotopic labeling, the synthesis would likely involve a multi-step process utilizing isotopically labeled starting materials. Key strategies would include:

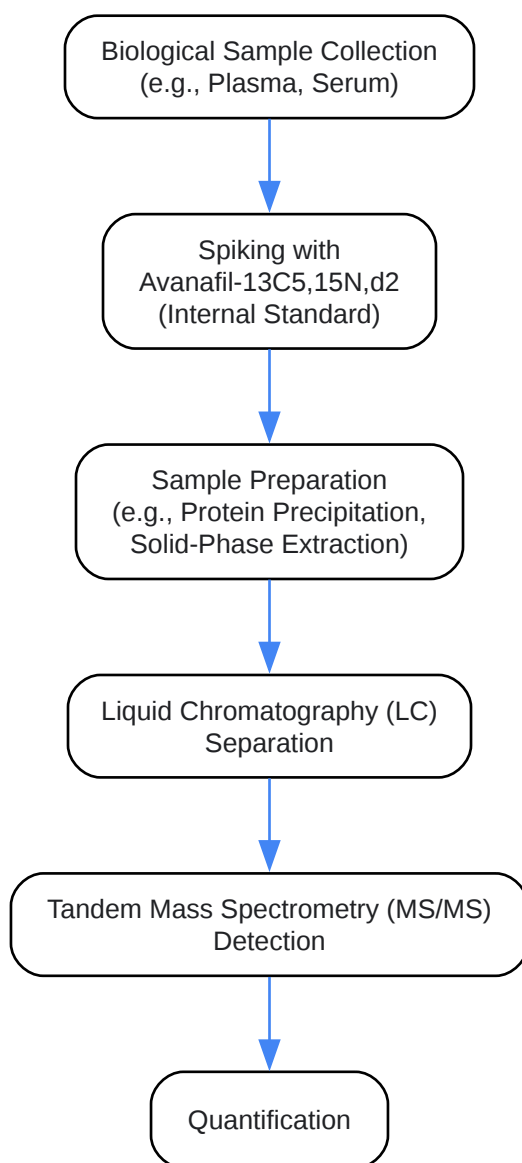
- **Introduction of ^{13}C :** This could be achieved by using a ^{13}C -labeled precursor for the pyrimidine ring or the methoxyphenylacetic acid moiety. For instance, the synthesis could start from ^{13}C -labeled pyrimidine-5-carboxamide or ^{13}C -labeled 4-methoxyphenylacetic acid.
- **Introduction of ^{15}N :** The ^{15}N label would likely be incorporated into the pyrimidine ring structure using a ^{15}N -labeled source of nitrogen, such as ^{15}N -ammonia or a ^{15}N -labeled amide.
- **Introduction of Deuterium:** The two deuterium atoms are located on the hydroxymethyl group of the pyrrolidine ring. This deuteration could be accomplished through the reduction of a corresponding carboxylic acid or ester precursor with a deuterium-donating reducing agent, such as lithium aluminum deuteride (LiAlD_4).

The synthesis would require careful purification and characterization at each step to ensure the correct incorporation of the isotopes and the desired final product purity.

Analytical Methodologies

The quantification of Avanafil and its isotopically labeled internal standard in biological samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Several validated methods have been published, and the general workflow is as follows:



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Fig. 2: General workflow for the bioanalysis of Avanafil.

A representative LC-MS/MS protocol would include the following steps:

- Sample Preparation:
 - Aliquots of the biological matrix (e.g., 100 μ L of plasma) are spiked with a known concentration of **Avanafil-13C5,15N,d2**.
 - Proteins are precipitated by the addition of a solvent like acetonitrile.

- The sample is vortexed and centrifuged to pellet the precipitated proteins.
- The supernatant is collected for analysis.
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
 - Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
 - Injection Volume: Typically 5-10 μ L.
- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.
 - Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Avanafil and **Avanafil-13C5,15N,d2**.
 - Avanafil: The precursor ion (Q1) would be the $[M+H]^+$ ion, and a characteristic product ion (Q3) would be selected for quantification.
 - **Avanafil-13C5,15N,d2**: The precursor ion (Q1) would be the $[M+H]^+$ ion (with the corresponding mass shift due to the isotopes), and a corresponding product ion (Q3) would be monitored.
 - Ion Source Parameters: Parameters such as ion spray voltage, temperature, and gas flows are optimized to achieve maximum sensitivity.
- Quantification:
 - The peak area ratio of the analyte (Avanafil) to the internal standard (**Avanafil-13C5,15N,d2**) is calculated.

- A calibration curve is constructed by analyzing samples with known concentrations of Avanafil.
- The concentration of Avanafil in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Data Summary

The following table summarizes key pharmacodynamic and pharmacokinetic parameters of unlabeled Avanafil.

Parameter	Value	Reference
In Vitro IC ₅₀ for PDE5	5.2 nM	[2]
Selectivity for PDE5 vs. PDE6	>100-fold	[2]
Time to Maximum Plasma Concentration (T _{max})	30-45 minutes	[2]
Plasma Protein Binding	~99%	[2]

Conclusion

Avanafil-13C5,15N,d2 serves as an essential tool for the accurate and precise quantification of Avanafil in preclinical and clinical research. Its well-defined chemical properties and the established analytical methodologies enable robust bioanalytical assays. A thorough understanding of Avanafil's mechanism of action as a selective PDE5 inhibitor provides the foundation for its therapeutic application in erectile dysfunction. This technical guide consolidates the core knowledge required for researchers and drug development professionals working with this important compound.

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